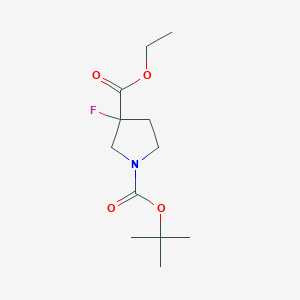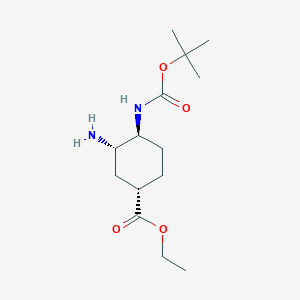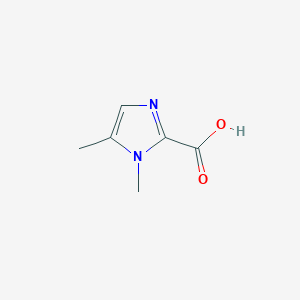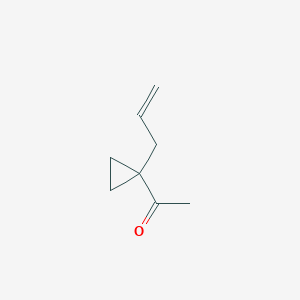![molecular formula C13H21NO4 B1529777 Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 871727-40-1](/img/structure/B1529777.png)
Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate
Vue d'ensemble
Description
Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O4/c1-2-11-6(9)8-3-5(8)4-12-7(8)10/h5H,2-4H2,1H3/t5-,8-/m0/s1 .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 290.4±23.0 °C and its predicted density is 1.373±0.06 g/cm3 .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its bicyclic structure and functional groups make it ideal for constructing complex molecules. For instance, it can undergo further functionalization to create new chiral centers, which are crucial in the synthesis of bioactive molecules .
Medicinal Chemistry
In medicinal chemistry, this compound’s scaffold is used to develop new pharmaceuticals. Its rigid structure can mimic the three-dimensional shape of biologically active molecules, making it a valuable starting point for drug design .
Material Science
The unique bicyclic framework of Ethyl (1s,3r,5s)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate can be utilized in material science for the development of novel polymers with specific mechanical properties .
Catalysis
Researchers have explored its use in catalysis, particularly in asymmetric synthesis. The compound’s chiral centers can induce enantioselectivity in catalytic reactions, which is essential for producing single-enantiomer products .
Agrochemical Research
In agrochemical research, this compound can be modified to create new pesticides or herbicides. Its structural complexity allows for a high degree of specificity in targeting certain pests or weeds .
Chemical Education
Due to its interesting structure and reactivity, this compound is also used in chemical education as a teaching tool to illustrate concepts such as stereochemistry and cycloaddition reactions .
Analytical Chemistry
It can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry or chromatography, to help identify or quantify other substances .
Environmental Chemistry
Lastly, its derivatives can be studied for their environmental impact, such as their biodegradability or potential as green solvents in chemical processes .
Safety and Hazards
Propriétés
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-LPEHRKFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)











![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)
